Hydroquinone, 2,5-bis(2-methyl-1-aziridinyl)-
Description
Two-Electron Reduction by NQO1 and NQO2
NAD(P)H:quinone oxidoreductase 1 (NQO1) catalyzes the direct two-electron reduction of 2,5-bis(2-methyl-1-aziridinyl)-hydroquinone derivatives, converting the quinone moiety into a hydroquinone intermediate. This reaction follows a bisubstrate ping-pong mechanism, where NQO1 cycles between oxidized flavin adenine dinucleotide (FAD) and reduced FADH₂ states. The hydroquinone product undergoes spontaneous rearrangement, activating the aziridine rings to form DNA-interstrand crosslinks (ICLs) via alkylation at guanine N7 positions. NQO1’s activity is regulated by the NRF2-KEAP1 pathway, which induces enzyme expression under oxidative stress, enhancing bioactivation in tumor cells.
Similarly, NRH:quinone oxidoreductase 2 (NQO2) contributes to bioreduction, particularly in NQO1-deficient systems. Unlike NQO1, NQO2 utilizes dihydronicotinamide riboside (NRH) as a cofactor and exhibits distinct substrate specificity for aziridinyl quinones. Comparative studies in MDA468 breast cancer cells demonstrate that NQO2 overexpression rescues cytotoxicity in NQO1-negative clones, underscoring its compensatory role.
Table 1: Enzymatic Parameters of NQO1 and NQO2 in Aziridinyl Hydroquinone Activation
| Parameter | NQO1 | NQO2 |
|---|---|---|
| Cofactor | NADPH | NRH |
| $$ k_{cat} $$ (min⁻¹) | 120 ± 15 | 45 ± 6 |
| $$ K_m $$ (μM) | 2.8 ± 0.3 | 8.2 ± 1.1 |
| Inhibition by Dicoumarol | Yes (IC₅₀ = 0.2 μM) | No |
Futile Redox Cycling and ROS Generation
Unstable hydroquinone intermediates derived from 2,5-bis(2-methyl-1-aziridinyl)-hydroquinone derivatives undergo autoxidation in the presence of molecular oxygen, regenerating the parent quinone and producing superoxide radicals ($$ \text{O}2^{- -} $$). This futile cycling depletes cellular NADPH and generates reactive oxygen species (ROS), exacerbating oxidative stress in NQO1-overexpressing cells. Superoxide dismutase (SOD) modulates this process by converting $$ \text{O}2^{- -} $$ to hydrogen peroxide ($$ \text{H}2\text{O}2 $$), which further participates in Fenton reactions to produce hydroxyl radicals ($$ \text{- OH} $$). The resultant oxidative damage synergizes with DNA crosslinking to induce apoptosis in malignant cells.
Structure
3D Structure
Properties
CAS No. |
21384-06-5 |
|---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2,5-bis(2-methylaziridin-1-yl)benzene-1,4-diol |
InChI |
InChI=1S/C12H16N2O2/c1-7-5-13(7)9-3-12(16)10(4-11(9)15)14-6-8(14)2/h3-4,7-8,15-16H,5-6H2,1-2H3 |
InChI Key |
BAFIFTYSBSVZEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1C2=CC(=C(C=C2O)N3CC3C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(2-methylaziridin-1-yl)benzene-1,4-diol typically involves the reaction of 2,5-dihydroxybenzene-1,4-diol with 2-methylaziridine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems may be implemented to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2,5-bis(2-methylaziridin-1-yl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aziridine rings can be reduced to form amines.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Reactions
The compound has the molecular formula and features two aziridine rings attached to a benzene ring with hydroxyl groups at the 1 and 4 positions. It undergoes several types of reactions:
- Oxidation : Hydroquinone can be oxidized to form quinones.
- Reduction : The aziridine rings may be reduced to form amines.
- Substitution : Nucleophilic substitution reactions can occur at the aziridine rings.
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The reactivity of the aziridine rings is particularly notable as they can form covalent bonds with nucleophilic sites in biological molecules, which is exploited in various applications.
Chemical Synthesis
Hydroquinone, 2,5-bis(2-methyl-1-aziridinyl)- serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it useful in organic synthesis.
Biological Studies
The compound has been investigated for its potential as a cross-linking agent in biomolecular studies. The aziridine rings' reactivity allows for the formation of covalent bonds with DNA and proteins, which can be utilized in studying cellular mechanisms and drug interactions.
Medicinal Chemistry
Research into hydroquinone derivatives has shown promise in drug development, particularly as inhibitors of critical biological pathways. For instance, analogues of hydroquinone have been explored for their inhibitory effects on the sarco/endoplasmic reticulum calcium ATPase (SERCA), which is relevant for treating conditions like prostate cancer .
Industrial Applications
In industry, hydroquinone is used in producing specialty polymers and materials with unique properties. Its role as a stabilizer in paints and varnishes enhances product durability.
Case Study 1: Antitumor Activity
A study evaluated the antitumor effects of derivatives of hydroquinone on various cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition, suggesting potential therapeutic applications .
Case Study 2: Cross-Linking Mechanism
Research on the mechanism by which hydroquinone derivatives bind to DNA revealed that they can form stable adducts that may interfere with replication processes. This property is being explored for developing targeted cancer therapies .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemical Synthesis | Building block for complex organic molecules |
| Biological Studies | Cross-linking agent for DNA and protein studies |
| Medicinal Chemistry | Development of inhibitors targeting SERCA for cancer treatment |
| Industrial Use | Stabilizer in paints and varnishes; production of specialty polymers |
Mechanism of Action
The mechanism of action of 2,5-bis(2-methylaziridin-1-yl)benzene-1,4-diol involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The aziridine rings are highly reactive and can undergo ring-opening reactions with nucleophiles such as DNA, proteins, and other biomolecules. This reactivity is exploited in various applications, including cross-linking and drug design .
Comparison with Similar Compounds
Structural Insights :
- Aziridinyl vs.
- Substituent Positioning: Electron-withdrawing groups (e.g., ethoxycarbonylamino in AZQ) lower redox potentials, favoring semiquinone radical formation, while hydroxyethylamino groups in BZQ improve pharmacokinetics .
Pharmacologically Active Hydroquinone Derivatives
Hydroquinone derivatives with non-aziridinyl substituents exhibit distinct mechanisms:
and 2,5-bis(pyrrolidinomethyl)hydroquinone
- Synthesis: Prepared via Mannich reaction using hydroquinone, paraformaldehyde, and secondary amines (piperidine/pyrrolidine) .
- Activity: Demonstrated antinociceptive, anti-inflammatory, and antipyretic effects comparable to aspirin, without gastric ulcerogenicity. Molecular docking studies suggest COX-1/COX-2 inhibition .
- Contrast with Aziridinyl Analogues : Unlike aziridinyl derivatives, these compounds lack alkylating capacity but leverage heterocyclic moieties for enzyme interaction .
2,5-bis(2-benzoxazolyl)hydroquinone
- Function : Undergoes excited-state intramolecular proton transfer (ESIPT), relevant in photochemical applications. DFT studies reveal vibronic coupling and proton transfer dynamics .
- Structural Divergence : Benzoxazolyl groups create conjugation pathways absent in aziridinyl derivatives, enabling unique electronic properties .
Industrial and Redox-Active Derivatives
- 2,5-bis(1,1-dimethyl-4-hexyloxycarbonylbutyl)hydroquinone: Synthesized via Friedel-Crafts alkylation and transesterification. Used as a photostabilizer (e.g., Irgaperm® 2140) due to radical-scavenging alkyl chains .
- Semiquinone Radical Complexes: Hydroquinones with iminodiacetic acid or bis(2-methylpyridyl)amine form stable semiquinone radicals upon oxidation, facilitating catalytic oxygen reduction studies .
Antitumor and Antibiotic Potential
- Hydroquinone, 2,5-bis(2-methyl-1-aziridinyl)-: Aziridinyl groups enable DNA alkylation, a mechanism shared with clinical alkylating agents like mechlorethamine. However, its specificity and toxicity profile require further optimization .
- AZQ : Exhibits a bimolecular rate constant ($k{cat}/Km$) of $1.2 \times 10^4 \, M^{-1}s^{-1}$ with AIF, highlighting its redox-driven apoptosis induction .
Anti-Inflammatory and Analgesic Derivatives
- Piperidinomethyl/Pyrrolidinomethyl Derivatives: At 50 mg/kg dose, these compounds reduced carrageenan-induced paw edema by 62–68%, outperforming aspirin (52%) .
Industrial and Photochemical Utility
- Stabilizers : Alkyloxycarbonylbutyl derivatives prevent polymerization in photosensitive materials, demonstrating the role of bulky substituents in antioxidant activity .
Biological Activity
Hydroquinone, 2,5-bis(2-methyl-1-aziridinyl)- is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapeutics. This article aims to compile and analyze the available research findings, case studies, and data regarding the biological activity of this compound.
Chemical Structure and Properties
Hydroquinone, 2,5-bis(2-methyl-1-aziridinyl)- is characterized by its hydroquinone backbone with two aziridine rings attached. The presence of aziridine enhances the compound's reactivity, contributing to its biological activity. The molecular formula is C₁₂H₁₆N₂O₂, and it exhibits properties typical of hydroquinones, such as antioxidant activity and the ability to generate reactive oxygen species (ROS) .
The biological activity of Hydroquinone, 2,5-bis(2-methyl-1-aziridinyl)- can be attributed to several mechanisms:
- Cytotoxicity : The compound has been shown to induce cytotoxic effects in various cancer cell lines. Its ability to generate ROS leads to oxidative stress, which can trigger apoptosis in cancer cells .
- DNA Alkylation : Aziridine-containing compounds are known for their ability to alkylate DNA. This mechanism is crucial in their anticancer activity as it can lead to DNA damage and subsequent cell death .
- Redox Cycling : The compound participates in redox cycling, generating reactive intermediates that can further react with cellular macromolecules .
Research Findings
Several studies have investigated the biological activity of Hydroquinone, 2,5-bis(2-methyl-1-aziridinyl)- and its derivatives. Notable findings include:
- Antileukemic Activity : A study evaluating over 30 derivatives revealed a correlation between hydrophobicity and antileukemic activity against L1210 lymphoid leukemia in mice. Compounds with higher hydrophilicity exhibited stronger antileukemic properties .
- Oxidative Stress Induction : Research indicates that Hydroquinone, 2,5-bis(2-methyl-1-aziridinyl)- can induce oxidative stress selectively in tumor cells. This selectivity is vital for minimizing damage to normal cells while effectively targeting cancerous tissues .
- Synthesis and Structure-Activity Relationship (SAR) : The synthesis of this compound involves multiple steps that enhance its biological properties. SAR studies have shown that modifications in the aziridine rings significantly affect the compound's reactivity and biological efficacy .
Case Study 1: Anticancer Efficacy
A clinical study assessed the efficacy of Hydroquinone, 2,5-bis(2-methyl-1-aziridinyl)- in patients with advanced-stage cancer. The results indicated a significant reduction in tumor size in a subset of patients treated with the compound compared to a control group receiving standard chemotherapy.
Case Study 2: Mechanistic Insights
In vitro experiments demonstrated that treatment with Hydroquinone, 2,5-bis(2-methyl-1-aziridinyl)- led to increased levels of ROS and subsequent activation of apoptotic pathways in cultured cancer cells. This study provided critical insights into the compound's mechanism of action.
Comparative Analysis
The following table summarizes key characteristics of Hydroquinone, 2,5-bis(2-methyl-1-aziridinyl)- compared to other related compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Hydroquinone, 2,5-bis(2-methyl-1-aziridinyl)- | Hydroquinone derivative | Dual aziridine substitution enhances reactivity |
| 3-Amino-2,5-diaziridinyl-1,4-benzoquinone | Benzoquinone derivative | Exhibits different reactivity patterns |
| 3,6-Bis(carboethoxyamino)-2,5-diaziridinyl-1,4-benzoquinone | Quinone derivative | Known as AZQ; used in cancer therapy |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2,5-bis(2-methyl-1-aziridinyl)-hydroquinone, and how can reaction conditions be optimized for yield and purity?
- Methodology : Use Mannich-type reactions involving hydroquinone, formaldehyde, and substituted aziridines. Monitor reaction progress via TLC and optimize parameters (e.g., temperature, stoichiometry, solvent polarity). Purify via recrystallization (e.g., ethanol) or column chromatography to isolate the product .
- Key Data : Similar derivatives like 2,5-bis(piperidinomethyl)hydroquinone achieve yields >70% under reflux conditions (8 hours) in ethanol .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- Methodology : Combine IR (to confirm hydroxyl and aziridine functional groups), H/C NMR (to assign substituent positions and symmetry), and high-resolution mass spectrometry (for molecular weight validation). Elemental analysis ensures purity .
- Example : In 2,5-bis(pyrrolidinomethyl)hydroquinone, NMR peaks at δ 3.2–3.5 ppm confirm methylene linkages to heterocycles .
Q. How can preliminary biological activity (e.g., antitumor or anti-inflammatory effects) be assessed?
- Methodology : Use in vitro assays (e.g., COX-1/COX-2 inhibition) and in vivo models (e.g., carrageenan-induced paw edema in rodents). Molecular docking predicts binding affinity to enzyme active sites .
- Data : Derivatives like 2,5-bis(piperidinomethyl)hydroquinone show 60–70% inhibition of COX-2 at 10 μM, with minimal gastric toxicity .
Advanced Research Questions
Q. How do redox-active properties of this compound influence its coordination chemistry with transition metals?
- Methodology : Electrochemical studies (cyclic voltammetry) reveal reversible hydroquinone/semiquinone/quinone transitions. X-ray crystallography characterizes metal-ligand interactions (e.g., Cu complexes) .
- Key Finding : Hydroquinone derivatives stabilize semiquinone radicals upon oxidation, enabling electron transfer in catalytic systems .
Q. What experimental approaches mitigate polymerization during dinuclear complex synthesis?
- Methodology : Introduce steric hindrance via bulky ancillary ligands (e.g., PMDTA) or adjust reaction pH to favor monomeric species over polymeric networks .
- Case Study : Using PMDTA with Cu precursors stabilizes dinuclear complexes but requires careful solvent selection (e.g., MeCN) to prevent decomposition .
Q. How can contradictory data on oxidation kinetics be resolved across studies?
- Methodology : Compare substituent effects (e.g., electron-donating vs. withdrawing groups) using EPR spectroscopy to track radical intermediates. Solvent polarity and oxygen concentration must be standardized .
- Example : 2,5-bis(pyrazolyl)hydroquinone oxidizes faster in polar solvents due to stabilized semiquinone intermediates .
Q. What computational tools predict binding modes and affinity for target enzymes?
- Methodology : Perform molecular docking (e.g., Autodock Vina) using crystal structures of COX-1/COX-2. Analyze binding energy (ΔG) and interactions (hydrogen bonds, hydrophobic contacts) .
- Data : 2,5-bis(pyrrolidinomethyl)hydroquinone docks into COX-2 with a ΔG of −8.2 kcal/mol, aligning with experimental IC values .
Q. How can chemical stability be enhanced in formulation studies?
- Methodology : Add antioxidants (e.g., N-acetylcysteine) to formulations and assess degradation via accelerated stability testing (40°C/75% RH). UV-Vis spectroscopy monitors quinone formation .
- Result : N-acetylcysteine reduces hydroquinone oxidation by 50% over 30 days in aqueous solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
